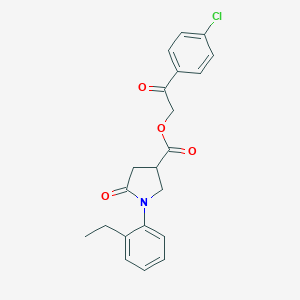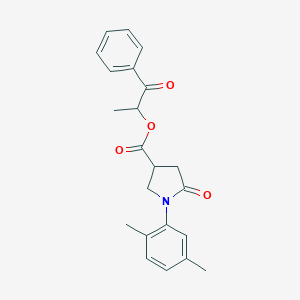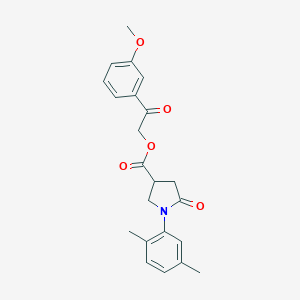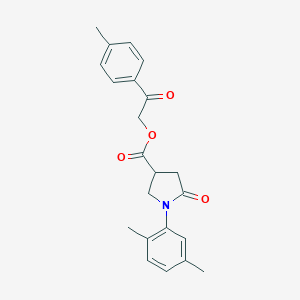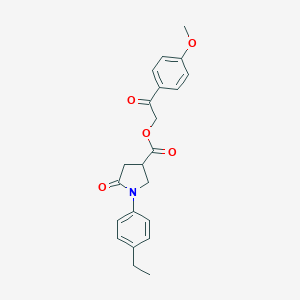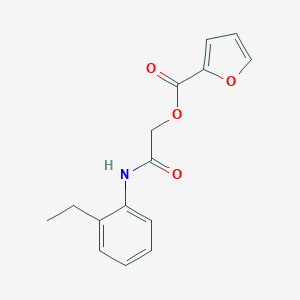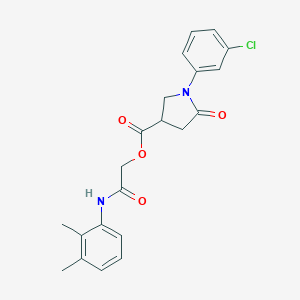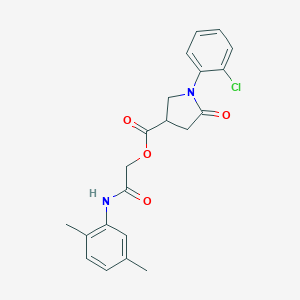
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been used to study various cellular pathways and diseases.
作用機序
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide inhibits the activity of NF-κB by binding to the IKKβ kinase, which is responsible for the activation of NF-κB. By inhibiting the activity of IKKβ, N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide prevents the activation of NF-κB and the downstream signaling pathways that it regulates.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve survival in animal models of inflammatory disorders.
実験室実験の利点と制限
One advantage of using N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in inhibiting the activity of NF-κB in various cell and animal models. One limitation of using N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is that it may have off-target effects and may inhibit other kinases besides IKKβ.
将来の方向性
There are many future directions for the use of N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in scientific research. One direction is to study the role of NF-κB in different diseases and to develop new therapies that target NF-κB. Another direction is to develop new inhibitors that are more specific for IKKβ and have fewer off-target effects. Additionally, N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide could be used in combination with other therapies to enhance their effectiveness and reduce side effects.
合成法
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is synthesized through a multi-step process starting with the reaction between 4-chlorobenzonitrile and 4-ethylbenzaldehyde to form 1-(4-chlorophenyl)-4-ethylidenepiperidine-4-carbonitrile. This compound is then reacted with ethyl magnesium bromide to form 1-(4-chlorophenyl)-4-ethylpiperidine-4-carboxylic acid ethyl ester. The final step involves the reaction of this compound with 2-oxo-1-pyrrolidineacetamide to form N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide.
科学的研究の応用
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been widely used in scientific research to study various cellular pathways and diseases. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been used to study the role of NF-κB in cancer, autoimmune diseases, and inflammatory disorders.
特性
製品名 |
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C19H19ClN2O2 |
分子量 |
342.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
InChIキー |
YNORRJSRGOFDJU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl |
正規SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




